2-acetyl-5-bromo-2,3-dihydro-1H-inden-1-one
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Overview
Description
2-acetyl-5-bromo-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C11H9BrO2 It is a derivative of indanone, featuring an acetyl group at the second position and a bromine atom at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-5-bromo-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2-acetyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through appropriate purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-5-bromo-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide in acetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-3-carboxylic acid, while reduction could produce 2-acetyl-5-bromo-2,3-dihydro-1H-inden-1-ol.
Scientific Research Applications
2-acetyl-5-bromo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals.
Biological Studies: It can be used in studies to understand the biological activity of indanone derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-acetyl-5-bromo-2,3-dihydro-1H-inden-1-one is not well-documented. like other indanone derivatives, it may interact with biological targets through its carbonyl and bromine functionalities. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-acetyl-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.
5-bromo-2,3-dihydro-1H-inden-1-one:
2-acetyl-5-chloro-2,3-dihydro-1H-inden-1-one: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical properties and reactivity.
Uniqueness
2-acetyl-5-bromo-2,3-dihydro-1H-inden-1-one is unique due to the presence of both an acetyl group and a bromine atom, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry.
Properties
Molecular Formula |
C11H9BrO2 |
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Molecular Weight |
253.09 g/mol |
IUPAC Name |
2-acetyl-5-bromo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H9BrO2/c1-6(13)10-5-7-4-8(12)2-3-9(7)11(10)14/h2-4,10H,5H2,1H3 |
InChI Key |
STAYSAPEIVUPEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC2=C(C1=O)C=CC(=C2)Br |
Origin of Product |
United States |
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